dipropan-2-yl 5-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylate
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Overview
Description
Diisopropyl 5-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate is a complex organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 5-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate typically involves multi-step organic reactions. One common approach is the condensation reaction of 5-amino-pyrazoles with isophthalic acid derivatives under controlled conditions. For instance, the reaction can be catalyzed by p-toluenesulfonic acid in an aqueous medium to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 5-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazole compounds.
Scientific Research Applications
Diisopropyl 5-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which diisopropyl 5-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrazole ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Diisopropyl 5-{[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}isophthalate: This compound features a nitro group instead of the amino group, leading to different chemical reactivity and applications.
3(5)-Aminopyrazoles: These compounds are structurally similar and serve as precursors for various heterocyclic systems.
Uniqueness
Diisopropyl 5-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H25N3O5 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
dipropan-2-yl 5-[(2-ethylpyrazole-3-carbonyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H25N3O5/c1-6-23-17(7-8-21-23)18(24)22-16-10-14(19(25)27-12(2)3)9-15(11-16)20(26)28-13(4)5/h7-13H,6H2,1-5H3,(H,22,24) |
InChI Key |
GGOKLUPYSMLOOP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC(=CC(=C2)C(=O)OC(C)C)C(=O)OC(C)C |
Origin of Product |
United States |
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